molecular formula C5H12N2O B1593507 N'-Isopropylacetohydrazide CAS No. 4466-50-6

N'-Isopropylacetohydrazide

Cat. No. B1593507
CAS RN: 4466-50-6
M. Wt: 116.16 g/mol
InChI Key: BCKXMOHZATYPNV-UHFFFAOYSA-N
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Description

“N’-Isopropylacetohydrazide” is a chemical compound with the molecular formula C5H12N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N’-Isopropylacetohydrazide” is represented by the formula C5H12N2O . Detailed structural analysis would require advanced techniques like 3D electron diffraction .

Scientific Research Applications

  • Peptides Applications

    • Peptides have a wide range of applications in biomedical research, biochemistry, molecular biology, and immunology .
    • They are used for the delivery of various therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .
    • Synthetic peptides are used in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .
  • N-Containing Heterocycles Applications

    • Nitrogen-containing heterocycles are important in organic chemistry .
    • They have potential medicinal and industrial applications .
    • These compounds are used in the design of synthetic peptides, protein engineering processes, and preparation of synthetic peptides .
  • Enzymes Applications

    • Enzymes have commercial-scale applications in the pharmaceutical, food and beverage, detergent, and biofuel industries .
    • They are also being considered for use in natural gas conversion and fine chemical production .
  • Thermoresponsive Poly(N-isopropylacrylamide) Copolymers

    • These copolymers have enhanced hydrophilicity and are synthesized by free radical polymerization .
    • They have a lower critical solution temperature (LCST) that can be adjusted by altering the molar ratios of the monomers .
    • These copolymers have potential applications in controlled drug release and nondestructive cell harvest due to their ability to change swelling behaviors and network structures dramatically in response to temperature stimuli .
  • Poly(N-isopropylacrylamide)-based Temperature- and pH-responsive Polymers

    • These polymers undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature .
    • By introducing sites that are responsive to physical and chemical stimuli into these polymers, they can also undergo phase transitions in response to stimuli such as light, pH, oxidation/reduction, and enzyme activity .
    • They have potential applications in the separation and purification of (bio)pharmaceutical products and controlled cellular uptake .
  • Magnetic Nanoparticles (MNPs) Coated with Poly(N-isopropylacrylamide)

    • These nanoparticles can be used for the extraction and delivery of drugs from various human biological fluids .
    • The extraction process involves separation and solid-phase extraction (SPE) techniques .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “N’-Isopropylacetohydrazide”. It’s also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N'-propan-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKXMOHZATYPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196263
Record name Acetic acid, 2-isopropylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Isopropylacetohydrazide

CAS RN

4466-50-6
Record name Acetic acid, 2-(1-methylethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4466-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-isopropylhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4466-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-isopropylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-2-ISOPROPYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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